![molecular formula C20H20N2O2S B2728024 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893352-82-4](/img/structure/B2728024.png)
3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The molecule also contains a methoxy group (-OCH3) and a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzene ring. The electron-donating methoxy group could potentially activate the benzene ring towards electrophilic aromatic substitution .Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents on the benzamide backbone. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Metoclopramide A Review of its Pharmacological Properties and Clinical Use
Metoclopramide is a compound with significant pharmacological properties, including facilitation of gastrointestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. It has also been found to promote gastric emptying prior to anaesthesia and ameliorate some types of drug-induced vomiting, although its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven (Pinder et al., 2012).
Environmental Impact of Chemical Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments A Review
This study focuses on the environmental impact of parabens, which are chemical compounds used as preservatives in various products. Despite being different from the compound , the study's approach to understanding the fate and behavior of chemicals in aquatic environments could be relevant for assessing the environmental impact of other chemical compounds, including 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (Haman et al., 2015).
Pharmacological Effects and Chemical Properties
25I-NBOME A Harmful Hallucinogen Review
While focusing on a specific class of hallucinogens, this review highlights the importance of understanding the pharmacological effects and chemical properties of potent compounds. Knowledge on such properties is crucial for assessing the potential applications and risks associated with new compounds (Kamińska et al., 2020).
Importance in Medicinal Chemistry
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry A Comprehensive Review
Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. This review outlines the importance of structural activity relationships in developing new therapeutic agents, which might also be applicable to understanding and exploring the potential medicinal uses of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (Bhat & Belagali, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)15-7-4-3-5-8-15)11-12-21-19(23)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIKDGAPYJTRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)
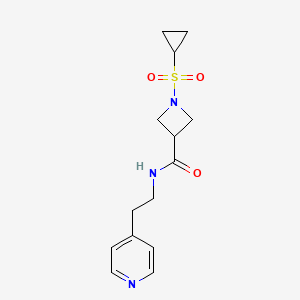
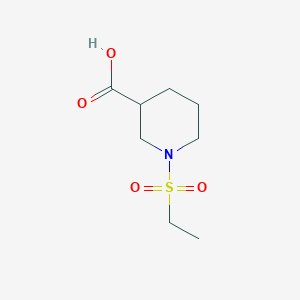
![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

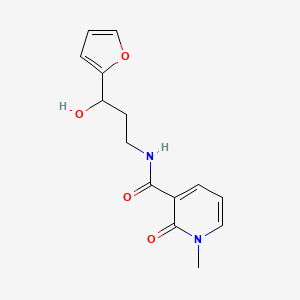

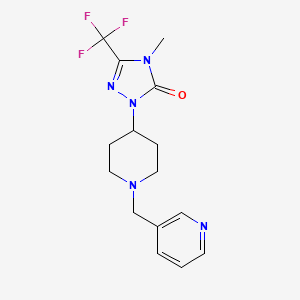
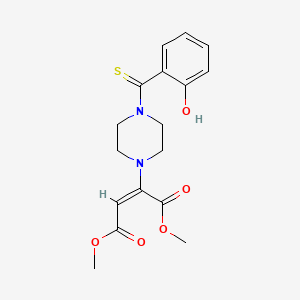
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)
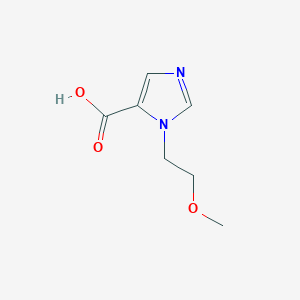
![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)